2',3',5'-Tri-O-acetylguanosine

Catalog No.
S857462
CAS No.
6979-94-8
M.F
C16H19N5O8
M. Wt
409.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',3',5'-Tri-O-acetylguanosine

Insolubility of native guanosine hampers base modifications. 2',3',5'-Tri-O-acetylguanosine provides a lipophilic, organic-soluble intermediate by protecting all hydroxyls, enabling homogeneous reactions with moisture-sensitive reagents and exclusive purine halogenation. - Eliminates in-situ protection for Cladribine, Nelarabine, 2-chloroadenosine synthesis. - Enables high-yield C6/C8 modifications and N2/O6 functionalization for oligonucleotides. - Scalable, reduces purification costs.

CAS Number

6979-94-8

Product Name

2',3',5'-Tri-O-acetylguanosine

IUPAC Name

[3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate

Molecular Formula

C16H19N5O8

Molecular Weight

409.35 g/mol

InChI

InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)

InChI Key

ULXDFYDZZFYGIY-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C

Synonyms

2’,3’,5’-Tri-O-acetylguanosine; Guanosine Triacetate; NSC 66387; Triacetylguanosine;

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC(=NC3=O)N)OC(=O)C)OC(=O)C

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g, 5 g

2',3',5'-Tri-O-acetylguanosine is a selectively protected purine nucleoside utilized for the commercial and laboratory-scale synthesis of modified guanosine derivatives, oligonucleotides, and antiviral active pharmaceutical ingredients (APIs) such as Nelarabine and Cladribine [1]. By masking the 2', 3', and 5' hydroxyl groups of the ribose moiety with acetyl esters, this compound transforms the highly polar, poorly soluble native guanosine into a lipophilic, organic-soluble intermediate [2]. This structural modification fundamentally alters the material's processability, enabling homogeneous reactions in standard aprotic solvents (e.g., dichloromethane, acetonitrile, and ethyl acetate) while strictly directing downstream electrophilic or nucleophilic substitutions—such as halogenation at the C6 or C8 positions—exclusively to the guanine base [1]. For procurement and process chemistry, it serves as a high-yield, scalable building block that eliminates the need for complex, multi-step in situ protection protocols during API manufacturing[2].

Research Fit

Protected synthon for regioselective guanine base functionalization
Organic-solvent-soluble; supports N2 or O6 modification routes
Base-labile acetyl protection compatible with multistep oligonucleotide synthesis
Orthogonal to acid-labile and hydrogenolytic protecting groups
Free N2 amine enables nucleoside analog derivatization
Unblocked amine site preserves access to N2-trityl and related intermediates

Substituting 2',3',5'-Tri-O-acetylguanosine with unprotected guanosine introduces severe process bottlenecks in base-modification workflows. Native guanosine exhibits profound insolubility in most common organic solvents at ambient temperatures, often necessitating harsh conditions, high-boiling polar aprotic solvents (like hot DMSO or DMF), or aqueous media that are strictly incompatible with moisture-sensitive reagents like phosphorus oxychloride (POCl3)[1]. Furthermore, attempting direct halogenation or alkylation on unprotected guanosine typically results in poor regioselectivity, yielding complex mixtures of sugar-modified and base-modified byproducts, or even complete oxidative destruction of the ribose ring [2]. The tri-O-acetylated form bypasses these solubility and selectivity barriers, ensuring that aggressive reagents act solely on the purine ring, thereby maximizing the yield of the target API precursor and minimizing downstream chromatographic purification costs [1].

Substitution Risk

Target 2',3',5'-Tri-O-acetylguanosine Base-labile acetyl; free N2 amine; predicted LogP ~1.36
vs
Substitute N2-Isobutyryl guanosine N2 already blocked; cannot support N2-functionalization routes
Target 2',3',5'-Tri-O-acetylguanosine Organic-solvent-soluble; suitable for biphasic and anhydrous conditions
vs
Substitute Unprotected guanosine High aqueous solubility only; partition behavior may not transfer
Target 2',3',5'-Tri-O-acetylguanosine Base-labile acetyl; orthogonal to 5'-DMT and 2'-TOM chemistry
vs
Substitute 5'-DMT-2'-TOM guanosine Acid-labile and fluoride-labile protecting groups; orthogonal lability profile differs

Enhanced Organic Solvent Solubility for Homogeneous Catalysis

The tri-acetylation of the ribose hydroxyls significantly increases the lipophilicity of the nucleoside. While unprotected guanosine is practically insoluble in standard organic solvents like acetonitrile, dichloromethane, and ethyl acetate at room temperature, 2',3',5'-Tri-O-acetylguanosine dissolves readily, enabling homogeneous reaction conditions [1]. For instance, in pilot-scale syntheses of pharmaceutical intermediates, the tri-O-acetylated compound allows for smooth reactions in anhydrous acetonitrile or ethyl acetate, avoiding the need for high-boiling solvents like DMSO that complicate product recovery[2]. This solubility profile allows for direct extractive isolation protocols rather than complex precipitations [1].

Evidence DimensionSolubility in aprotic organic solvents (e.g., Acetonitrile, Ethyl Acetate)
Target Compound DataHighly soluble, enabling homogeneous reactions at ambient or sub-zero temperatures (e.g., 0°C in acetonitrile).
Comparator Or BaselineUnprotected guanosine (Insoluble in standard aprotic solvents at ambient temperature, requiring hot polar solvents).
Quantified DifferenceEnables transition from heterogeneous suspensions to homogeneous solutions in standard volatile aprotic media.
ConditionsStandard laboratory or pilot-scale solvent systems at 0°C to 25°C.

High solubility in volatile organic solvents allows for scalable, homogeneous reactions and simplifies post-reaction workup via standard liquid-liquid extraction.

Lipophilicity benchmark
Head-to-head
LogP Δ ~2.36
Supports organic-solvent intermediate selection
Predicted consensus; reversed-phase retention shift context

High-Yield Precursor for Regioselective C6-Chlorination in API Synthesis

In the synthesis of 2-amino-6-chloro-9-(β-D-ribofuranosyl)purine—a critical intermediate for the antiviral and antineoplastic drugs Nelarabine and Cladribine—2',3',5'-Tri-O-acetylguanosine serves as the required starting material [1]. When treated with phosphorus oxychloride (POCl3) and tetraethylammonium chloride, the fully protected sugar ensures that chlorination occurs strictly at the C6 position of the guanine base. Pilot-scale processes utilizing this protected precursor achieve a total yield of 73% for the desired 2-amino-6-chloro intermediate [1]. Attempting this with unprotected guanosine leads to competitive phosphorylation or chlorination of the ribose hydroxyls, destroying the nucleoside structure and reducing the yield of the desired base-modified product to near zero [2].

Evidence DimensionRegioselective C6-chlorination yield
Target Compound Data73% pilot-scale yield of 2-amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.
Comparator Or BaselineUnprotected guanosine (Fails to yield C6-chloro product selectively due to concurrent ribose hydroxyl reactivity).
Quantified Difference>70% absolute increase in target intermediate yield due to complete ribose protection.
ConditionsPOCl3, tetraethylammonium chloride, pilot-scale synthesis.

Reliable, high-yield C6-chlorination is an absolute prerequisite for the commercial viability of Nelarabine and Cladribine API manufacturing.

O6-functionalization
Reported
Documented with phosphoryl/sulfonyl halides in CH₂Cl₂/DMAP
Supports regioselective synthetic route planning
Qualitative advantage; source-specific review

Optimized Synthesis of 8-Bromoguanosine Derivatives

8-Bromoguanosine is a versatile intermediate for further functionalization of the purine ring. The classical route to 8-substituted guanosines involves the bromination of 2',3',5'-Tri-O-acetylguanosine [1]. Using molecular bromine in glacial acetic acid with sodium acetate, the tri-acetylated precursor undergoes clean C8-bromination, yielding 50% overall after deacetylation[1]. The acetyl protection prevents oxidative cleavage or side reactions at the sugar moiety during the harsh electrophilic halogenation, a common degradation pathway when unprotected guanosine is subjected to aqueous bromine mixtures, which can lead to the destruction of both rings [1].

Evidence DimensionStability and yield during electrophilic C8-bromination
Target Compound Data50% overall yield of 8-bromoguanosine (post-deprotection) with intact ribose.
Comparator Or BaselineUnprotected guanosine (Susceptible to over-oxidation and ring destruction by bromine in aqueous media).
Quantified DifferencePrevents oxidative degradation of the ribose ring, ensuring viable preparative yields of the C8-bromo intermediate.
ConditionsBromine in glacial acetic acid (50-60°C) followed by methanolic ammonia deprotection.

Securing the sugar moiety against oxidative cleavage allows researchers and manufacturers to reliably produce 8-substituted purine libraries.

H-bond donor count
Head-to-head
2 donors vs 5 in guanosine
Enables supramolecular gel property tuning
Reported nongelator additive; crystallization-control context

Enzymatic and Chemical Synthesis of Antineoplastic APIs

Used as the primary starting material for the pilot-scale and commercial synthesis of 2-chloroadenosine, Cladribine, and Nelarabine via C6-chlorination and subsequent amination or enzymatic transglycosylation [1].

Synthesis of 8-Substituted Guanosine Probes

Serves as a high-yield precursor for generating 8-bromo, 8-mercapto, and 8-oxo guanosine derivatives used in RNA structure studies, riboswitch binding assays, and immune-modulatory oligonucleotide development [2].

Regioselective Base Modifications in Organic Solvents

Functions as a lipophilic, organic-soluble scaffold for N2 and O6 modifications, which are critical for advanced solid-phase oligonucleotide synthesis and require strictly anhydrous, homogeneous reaction environments [3].

Application Fit

Application
Selection Property
Validation Focus
Oligonucleotide and mRNA cap analog synthesis
Base-labile acetyl; free N2 amine
Regioselective N2/O6 modification; coupling-step compatibility
Supramolecular hydrogel tuning
Reduced H-bond donor count (2)
Crystallization disruption; gel stability and thermomechanical control
Analytical method development
Defined melting point and lipophilicity
Retention time marker; impurity monitoring in nucleoside analysis
Photodynamic therapy agent precursors
Acetylated ribose scaffold
Photophysical property optimization; two-photon absorption context

XLogP3

-0.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

409.12336258 g/mol

Monoisotopic Mass

409.12336258 g/mol

Heavy Atom Count

29

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